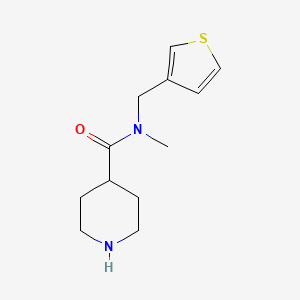
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol This compound is characterized by the presence of a piperidine ring, a thiophene ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids . This process can be carried out under mild conditions using various catalysts and coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-methyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide: This compound has a similar structure but with the thiophene ring in a different position.
N-methyl-N-(furan-3-ylmethyl)piperidine-4-carboxamide: This compound has a furan ring instead of a thiophene ring.
N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide: This compound has a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2OS |
|---|---|
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N2OS/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11/h4,7,9,11,13H,2-3,5-6,8H2,1H3 |
Clave InChI |
SNBXPEBWVBOVTF-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CSC=C1)C(=O)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)
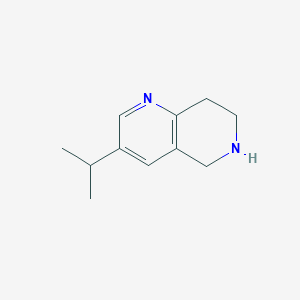

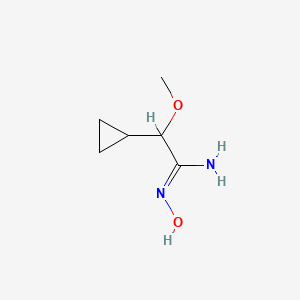
![[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
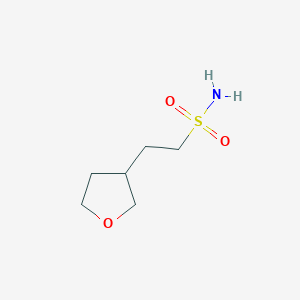
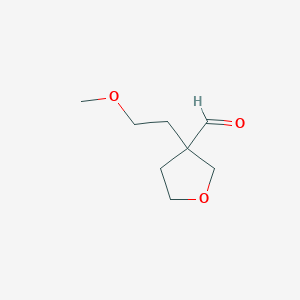
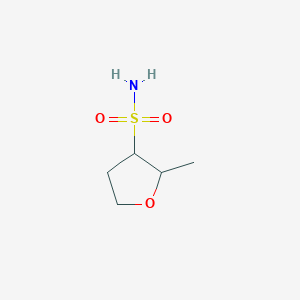
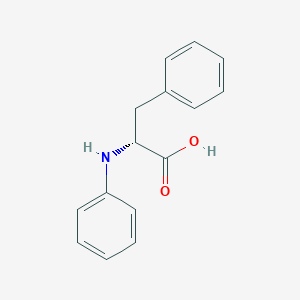

![1-[(4-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306307.png)

![4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B13306315.png)
